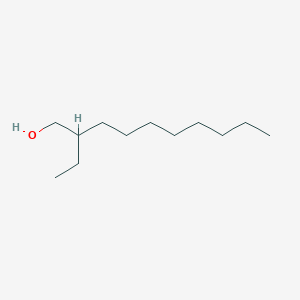
Dalda
Vue d'ensemble
Description
Hydrogenated peanut oil: is a modified form of peanut oil that has undergone a chemical process known as hydrogenation. This process involves the addition of hydrogen atoms to the oil, converting unsaturated fatty acids into saturated ones. The primary purpose of hydrogenation is to increase the oil’s melting point, making it solid at room temperature. This modification enhances the oil’s stability and shelf life, making it a valuable ingredient in various food products, cosmetics, and industrial applications .
Mécanisme D'action
Target of Action
Hydrogenated peanut oil is primarily used in food and cosmetic industries . In food products like peanut butter, it acts as a stabilizer to prevent oil separation during storage . In cosmetics, it serves as an emollient, emulsifier, skincare product, and viscosity regulator .
Mode of Action
Hydrogenation raises the melting point of peanut oil, making it solid at room temperature. This prevents the oil from separating from the peanut solids, which is why peanut butter with hydrogenated oil doesn’t need to be refrigerated . In cosmetics, it changes the interfacial tension of liquids such as water and oil so that they can be mixed together .
Biochemical Pathways
The biochemical pathways affected by hydrogenated peanut oil are primarily related to its extraction and use. The extraction of peanut proteins and oil bodies is facilitated by the degradation of the peanut cell wall in aqueous enzymatic extraction . In terms of use, the oil acts as a stabilizer in food products and as an emollient and emulsifier in cosmetic formulations .
Pharmacokinetics
Its adme properties would be influenced by its hydrogenation, which makes it solid at room temperature and prevents it from separating from other components in a mixture .
Result of Action
The primary result of the action of hydrogenated peanut oil is the stabilization of mixtures, such as preventing oil separation in peanut butter . In cosmetics, it makes the skin supple and smooth, and increases or regulates the viscosity of the product .
Action Environment
The action of hydrogenated peanut oil can be influenced by environmental factors. For example, the temperature can affect the state of the oil, with hydrogenation raising its melting point so that it is solid at room temperature . This is particularly important in food products like peanut butter, where the oil needs to remain mixed with the peanut solids during storage .
Analyse Biochimique
Biochemical Properties
“Peanut oil, hydrogenated” is rich in nutrients such as essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it can influence the activity of lipase, an enzyme responsible for the breakdown of fats .
Cellular Effects
“Peanut oil, hydrogenated” can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the fatty acids in the oil can be incorporated into cell membranes, affecting their fluidity and function .
Molecular Mechanism
At the molecular level, “Peanut oil, hydrogenated” exerts its effects through binding interactions with biomolecules and changes in gene expression. The fatty acids in the oil can bind to and activate certain receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Peanut oil, hydrogenated” can change over time. The oil is stable and does not degrade easily, making it suitable for long-term studies. Its long-term effects on cellular function are still being investigated .
Dosage Effects in Animal Models
The effects of “Peanut oil, hydrogenated” can vary with different dosages in animal models. While low to moderate doses can have beneficial effects, such as improving lipid profiles, high doses may lead to adverse effects, such as weight gain and increased risk of cardiovascular disease .
Metabolic Pathways
“Peanut oil, hydrogenated” is involved in various metabolic pathways. The fatty acids in the oil can be metabolized to produce energy, and they can also be incorporated into other molecules, such as phospholipids and cholesterol .
Transport and Distribution
“Peanut oil, hydrogenated” is transported and distributed within cells and tissues through various mechanisms. The fatty acids in the oil can bind to albumin, a protein in the blood, which helps transport them to different tissues .
Subcellular Localization
The components of “Peanut oil, hydrogenated” can be found in various subcellular compartments. For example, the fatty acids in the oil can be incorporated into the phospholipids of cell membranes, affecting their properties and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrogenation of peanut oil involves the addition of hydrogen gas to the oil in the presence of a catalyst, typically nickel. The process can be carried out under different conditions depending on the desired level of hydrogenation. For partial hydrogenation, the reaction is conducted at lower temperatures and pressures, while complete hydrogenation requires higher temperatures and pressures .
Industrial Production Methods: In industrial settings, hydrogenation is performed in large reactors where peanut oil is mixed with a nickel catalyst. Hydrogen gas is then introduced, and the mixture is heated to around 120-180°C under a pressure of 2-10 atm. The reaction is monitored to achieve the desired level of hydrogenation, after which the catalyst is removed, and the hydrogenated oil is filtered and purified .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Hydrogenated peanut oil can undergo oxidation, especially when exposed to air, leading to rancidity.
Isomerization: During hydrogenation, some cis double bonds may convert to trans double bonds, forming trans fatty acids.
Common Reagents and Conditions:
Hydrogen gas: The primary reagent used in the hydrogenation process.
Nickel catalyst: Commonly used to facilitate the hydrogenation reaction.
Temperature and Pressure: Typically, 120-180°C and 2-10 atm.
Major Products:
Saturated fatty acids: The main product of hydrogenation.
Trans fatty acids: Formed as a by-product during partial hydrogenation.
Applications De Recherche Scientifique
Chemistry: Hydrogenated peanut oil is used as a model compound to study the hydrogenation process and the effects of different catalysts and reaction conditions .
Biology: In biological research, hydrogenated peanut oil is used to study lipid metabolism and the effects of dietary fats on health .
Medicine: Hydrogenated peanut oil is used in the formulation of various pharmaceutical products, including ointments and creams, due to its stability and emollient properties .
Industry: In the food industry, hydrogenated peanut oil is used in the production of margarine, shortening, and other food products that require solid fats . It is also used in cosmetics and personal care products for its moisturizing properties .
Comparaison Avec Des Composés Similaires
Hydrogenated soybean oil: Similar in its hydrogenation process and applications but derived from soybeans.
Hydrogenated cottonseed oil: Another vegetable oil that undergoes hydrogenation for use in food and industrial applications.
Hydrogenated palm oil: Widely used in the food industry for its solid fat content and stability.
Uniqueness: Hydrogenated peanut oil is unique due to its specific fatty acid composition, which includes a higher proportion of oleic acid compared to other vegetable oils. This composition gives it distinct properties, such as a higher melting point and better oxidative stability .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)











![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)

